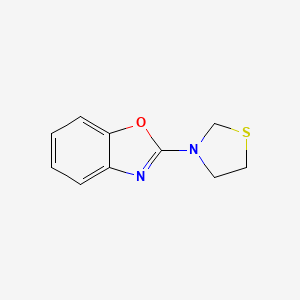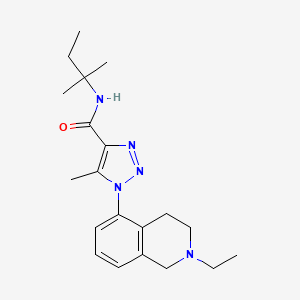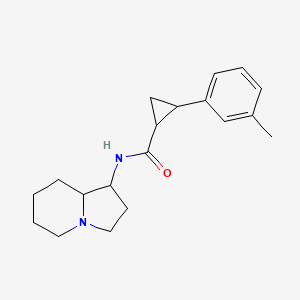
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, also known as CPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学的研究の応用
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds. Additionally, this compound has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
作用機序
The mechanism of action of N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, this compound has been found to induce oxidative stress in cells, which can lead to cell death. However, this compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its relatively low cost and availability. Additionally, this compound has been found to have low toxicity in animal studies, which makes it a safer option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, this compound could be further studied for its potential use as a herbicide, as well as its anticancer properties. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on cellular processes.
合成法
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction of the resulting intermediate with allylamine. The final product is obtained through purification and isolation techniques, such as column chromatography.
特性
IUPAC Name |
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10(15)9-16(11(2)17)14-8-7-12-5-3-4-6-13(12)14/h3-6,14H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIYCHESPHHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=C)Cl)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)


![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)

![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)


![1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)